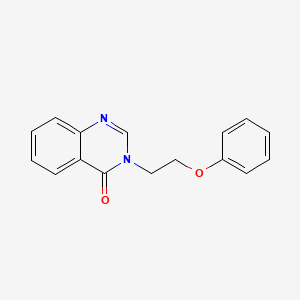
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling and play an important role in various physiological processes. The P2X7 receptor is specifically involved in the regulation of immune responses, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide acts as a selective antagonist of the P2X7 receptor, blocking its activation by extracellular ATP. The P2X7 receptor is expressed on immune cells such as macrophages and microglia, and its activation leads to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide reduces inflammation and pain perception.
Biochemical and Physiological Effects
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as macrophages and microglia.
实验室实验的优点和局限性
One advantage of using 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide in lab experiments is its specificity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation is that 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. The amide is then converted to the corresponding acid chloride, which is reacted with 4-aminoquinoline to produce 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been optimized to produce high yields and purity.
科学研究应用
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-4-14-9-10-19(24-14)18-11-16(20(23)21-12-13(2)3)15-7-5-6-8-17(15)22-18/h5-11,13H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGBZIWCNUFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)


![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)
![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)

![N-cyclopentyl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5729682.png)
